molecular formula C16H21NO4 B2590572 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one CAS No. 312509-78-7

8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one

Cat. No.: B2590572
CAS No.: 312509-78-7
M. Wt: 291.347
InChI Key: RQFJXENCZAEXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one is a synthetic compound of significant interest in neurological and psychiatric research due to its structural relationship to the aporphine class of alkaloids. Its core research value lies in its high-affinity interaction with dopamine D2 receptors , functioning as a potent antagonist. This mechanism makes it a critical pharmacological tool for investigating the dopaminergic system's role in conditions like schizophrenia and Parkinson's disease, allowing researchers to probe receptor function and signaling pathways in vitro and in vivo. Furthermore, its unique [1,3]oxazolo[4,3-a]isoquinolin-3-one scaffold presents a valuable template for medicinal chemistry explorations aimed at developing novel neuroactive compounds with optimized receptor subtype selectivity and pharmacokinetic properties. This reagent is intended for use in receptor binding assays, functional activity studies, and the synthesis of analog libraries to further elucidate the structure-activity relationships of dopaminergic ligands.

Properties

IUPAC Name

8,9-dimethoxy-1,1,10b-trimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)16(3)11-9-13(20-5)12(19-4)8-10(11)6-7-17(16)14(18)21-15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFJXENCZAEXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(C3=CC(=C(C=C3CCN2C(=O)O1)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring.

    Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving suitable reagents and conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the ring system, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxazole ring differs from triazolo or imidazo analogs, impacting electronic properties and binding interactions.
  • Methoxy groups at positions 8 and 9 are conserved in multiple derivatives (e.g., ), suggesting their role in bioactivity.
  • Methyl substituents in the target compound may enhance metabolic stability compared to aryl-substituted triazolo derivatives .

Key Observations :

  • Triazolo derivatives employ modular synthesis with hydrazonoyl chlorides, enabling diverse substitution patterns .
  • The target compound’s synthesis likely shares cyclization steps with oxazolo analogs but lacks explicit documentation in the evidence.
  • Imidazo derivatives face synthetic challenges, as seen in low yields .

Key Observations :

  • Configurational studies in oxazolo derivatives highlight the importance of stereochemistry in drug design .

Biological Activity

8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific methods for synthesizing this compound were not detailed in the search results, similar compounds often utilize techniques such as:

  • Cyclization reactions to form the isoquinoline structure.
  • Methylation to introduce methoxy groups at the 8 and 9 positions.
  • Reduction reactions to achieve the desired tetrahydro configuration.

Case Study: Related Compounds

  • In vitro Studies : A related series of compounds demonstrated significant cytotoxicity against various human cancer cell lines. For example:
    • Compounds tested against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines showed IC50 values ranging from 0.02 to 0.08 μmol/mL .
    • These findings suggest that structural motifs similar to those in this compound may confer anticancer activity.

Antioxidant Activity

The DPPH radical-scavenging assay is a common method for assessing antioxidant activity. Some derivatives of similar compounds have shown moderate DPPH radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL . This suggests that the compound may possess antioxidant properties that could contribute to its overall biological activity.

Antibacterial Activity

While specific data on antibacterial activity for this compound were not found in the search results, related compounds have exhibited activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL . This indicates a potential for antibacterial effects that merit further investigation.

Table of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μmol/mL)Remarks
AnticancerVarious derivatives0.02 - 0.08Effective against A549 & MCF7
AntioxidantSimilar structuresModerateCompared to ascorbic acid
AntibacterialRelated compounds3.9 - 31.5Against Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous oxazolo-isoquinolinones are synthesized using precursors like substituted piperazines or morpholines under reflux conditions in solvents such as ethanol or dichloromethane. Key steps include condensation, acid-catalyzed cyclization, and purification via recrystallization (e.g., using ethanol or benzene) . Monitoring reaction progress with TLC and confirming purity via melting point analysis and HRMS is critical .

Q. How can the stereochemistry of the compound be confirmed during synthesis?

  • Methodological Answer : Stereochemical assignments (e.g., cis/trans isomerism) are validated using 1H^1H NMR coupling constants and NOESY experiments. For instance, trans-isomers of related oxazolo-isoquinolinones exhibit distinct coupling patterns (e.g., J=15.2HzJ = 15.2 \, \text{Hz} for axial protons) compared to cis-forms. X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive confirmation of spatial arrangements .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}\text{C} NMR identify methoxy groups (δ 3.7–3.9 ppm for OCH3_3), aromatic protons, and methyl substituents.
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peaks with <5 ppm error).
  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C-O-C oxazole ring vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of the synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimize reaction conditions by:

  • Temperature Control : Gradual heating (e.g., reflux at 80°C) to stabilize intermediates.
  • Catalyst Screening : Use Lewis acids (e.g., BF3_3·Et2_2O) to enhance cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) can isolate the target compound .

Q. What strategies are effective for evaluating the compound’s biological activity in in vitro assays?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth dilution to determine MIC/MBC against bacterial strains (e.g., E. coli, S. aureus). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7 for breast carcinoma). Include controls for apoptosis (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .
  • Molecular Docking : Predict binding affinities to targets like acetylcholinesterase or microbial enzymes using AutoDock Vina. Validate with site-directed mutagenesis .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities.

  • Repurification : Re-crystallize or use preparative HPLC to eliminate contaminants.
  • Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and 60°C.
  • DFT Calculations : Compare experimental 13C^{13}\text{C} shifts with density functional theory (B3LYP/6-31G**) optimized structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.